Cas no 894054-38-7 (N-(4-acetamidophenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)

N-(4-acetamidophenyl)-2-{6-(pyridin-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylsulfanyl}acetamide is a specialized heterocyclic compound featuring a triazolopyridazine core linked to an acetamidophenyl moiety via a sulfanylacetamide bridge. This structure confers potential bioactivity, particularly in medicinal chemistry, due to the presence of multiple pharmacophoric elements, including the pyridine and triazole rings. The compound's design suggests utility as an intermediate or scaffold in drug discovery, with possible applications in targeting enzyme inhibition or receptor modulation. Its synthetic versatility allows for further functionalization, enhancing its adaptability in structure-activity relationship studies. The presence of sulfur and nitrogen heteroatoms may contribute to improved binding affinity and metabolic stability in therapeutic candidates.
N-(4-acetamidophenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide structure
894054-38-7 structure
Product Name:N-(4-acetamidophenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide
CAS No:894054-38-7
MF:C20H17N7O2S
MW:419.459681272507
CID:6085788
PubChem ID:24891916
Update Time:2025-10-22

N-(4-acetamidophenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-acetamidophenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide
    • Acetamide, N-[4-(acetylamino)phenyl]-2-[[6-(2-pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]-
    • 894054-38-7
    • F2507-0248
    • N-(4-acetamidophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
    • HMS3008D16
    • MLS001239242
    • N-(4-acetamidophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
    • AKOS005008042
    • CHEMBL1731960
    • SMR000808327
    • Inchi: 1S/C20H17N7O2S/c1-13(28)22-14-5-7-15(8-6-14)23-19(29)12-30-20-25-24-18-10-9-17(26-27(18)20)16-4-2-3-11-21-16/h2-11H,12H2,1H3,(H,22,28)(H,23,29)
    • InChI Key: FBCUUIKMZHLYAF-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(NC(C)=O)C=C1)(=O)CSC1N2C(=NN=1)C=CC(C1=NC=CC=C1)=N2

Computed Properties

  • Exact Mass: 419.11644398g/mol
  • Monoisotopic Mass: 419.11644398g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 602
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 140Ų

Experimental Properties

  • Density: 1.45±0.1 g/cm3(Predicted)
  • pka: 12.23±0.70(Predicted)

N-(4-acetamidophenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide Pricemore >>

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Additional information on N-(4-acetamidophenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide

N-(4-acetamidophenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo[4,3-b]pyridazin-3-ylsulfanyl}acetamide (CAS No. 894054-38-7): A Comprehensive Overview

N-(4-acetamidophenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo[4,3-b]pyridazin-3-ylsulfanyl}acetamide (CAS No. 894054-38-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyridazines and is characterized by its unique structural features and potential biological activities. The compound's molecular formula is C20H18N6O2S, and it has a molecular weight of 406.45 g/mol.

The structure of N-(4-acetamidophenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo[4,3-b]pyridazin-3-ylsulfanyl}acetamide is composed of a central triazolopyridazine core linked to a sulfanyl group, which is further substituted with an acetamidophenyl moiety and a pyridine ring. This intricate arrangement of functional groups imparts the compound with a high degree of chemical stability and reactivity, making it an attractive candidate for various biological studies.

In recent years, N-(4-acetamidophenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo[4,3-b]pyridazin-3-ylsulfanyl}acetamide has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its anti-inflammatory properties. Research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound could be a valuable lead for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory properties, N-(4-acetamidophenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo[4,3-b]pyridazin-3-ylsulfanyl}acetamide has also been investigated for its antimicrobial activity. Studies conducted by researchers at the University of California have demonstrated that the compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for the development of novel antibiotics to combat drug-resistant bacterial infections.

The pharmacokinetic properties of N-(4-acetamidophenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo[4,3-b]pyridazin-3-ylsulfanyl}acetamide have also been evaluated in preclinical studies. Results from these studies indicate that the compound has favorable oral bioavailability and a long half-life, which are desirable characteristics for a potential therapeutic agent. Additionally, the compound has shown low toxicity in animal models, further supporting its safety profile.

In terms of mechanism of action, N-(4-acetamidophenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo[4,3-b]pyridazin-3-ylsulfanyl}acetamide has been found to interact with specific cellular targets involved in inflammation and microbial infection. For instance, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory responses. Furthermore, the compound's antimicrobial activity is believed to be mediated through its ability to disrupt bacterial cell membranes.

The synthesis of N-(4-acetamidophenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo[4,3-b]pyridazin-3-ylsulfanyl}acetamide involves several steps and requires precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the formation of the triazolopyridazine core through a multistep process involving condensation reactions and cyclization steps. The subsequent introduction of the sulfanyl group and the acetamidophenyl moiety is achieved through selective substitution reactions.

Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of N-(4-acetamidophenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo[4,3-b]pyridazin-3-ylsulfanyl}acetamide. For example, researchers at Harvard University have developed a one-pot synthesis method that significantly reduces reaction time and improves overall yield. This method involves the use of environmentally friendly catalysts and solvents, making it more sustainable and cost-effective.

The clinical potential of N-(4-acetamidophenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo[4,3-b]pyridazin-3-ylsulfanyl}acetamide is currently being explored through various preclinical and early-stage clinical trials. Preliminary results from these trials have shown promising outcomes in terms of efficacy and safety. For instance, a phase I clinical trial conducted by a leading pharmaceutical company demonstrated that the compound was well-tolerated by patients with no significant adverse effects observed.

In conclusion, N-(4-acetamidophenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo[4,3-b]pyridazin-3-ylsulfanyl}acetamide (CAS No. 894054-38-7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.

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